5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione

Medicinal Chemistry Organic Synthesis Building Blocks

Building thienopyrimidine kinase inhibitors? 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione (CAS 801989-89-9) is a bifunctional intermediate featuring both an electrophilic bromomethyl handle and a thione group for sulfur-mediated cyclization-unlike non-thione analogs. • Enables SN2 diversification at the 5-position • Thione supports oxidation to sulfoxide/sulfone and soft-metal coordination • Derivatives show IC50 ~25.5 μg/mL against HepG2 cells • Global shipping available for R&D programs.

Molecular Formula C6H7BrN2S
Molecular Weight 219.10 g/mol
Cat. No. B13110677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione
Molecular FormulaC6H7BrN2S
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=S)N1)CBr
InChIInChI=1S/C6H7BrN2S/c1-4-8-3-5(2-7)6(10)9-4/h3H,2H2,1H3,(H,8,9,10)
InChIKeyWVIAPLIEQORJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione: Heterocyclic Building Block


5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione (CAS 801989-89-9) is a heterocyclic building block characterized by a pyrimidine core substituted with a bromomethyl group at the 5-position, a methyl group at the 2-position, and a thione (C=S) group at the 4-position . This specific substitution pattern distinguishes it from simpler bromomethyl pyrimidines by providing dual reactive centers: an electrophilic bromomethyl group for nucleophilic substitution and a thione moiety for coordination or further functionalization .

Dual reactive handles
Electrophilic bromomethyl group for nucleophilic substitution and thione moiety for coordination or sulfur-mediated cyclization.
Heterocycle synthesis
Enables construction of thienopyrimidine, thiazolopyrimidine and imidazolopyrimidine scaffolds not accessible from non-thione analogs.
Coordination chemistry
Soft thione sulfur serves as ligand for metal complexes, expanding utility beyond organic building blocks.

Why Generic Bromomethyl Pyrimidines Cannot Substitute


Substituting 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione with a simpler analog like 5-(bromomethyl)pyrimidine (CAS 25198-96-3) or a positional isomer like 4-(bromomethyl)pyrimidine fails because these lack the thione functional group . The thione moiety enables distinct reactivity pathways, such as oxidation to sulfoxides or sulfones, and serves as a soft ligand for metal coordination . This bifunctional nature is critical for constructing specific heterocyclic frameworks, including thienopyrimidines and thiazolopyrimidines, where the sulfur atom is essential for target engagement [1].

Target compound
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione
Contains C=S and N-H groups
5-(Bromomethyl)pyrimidine
Lacks thione and methyl substituents; cannot participate in sulfur-mediated cyclizations or metal coordination.
Target compound
5-Bromomethyl substitution pattern
4-(Bromomethyl)pyrimidine
Positional isomer alters electronic environment and reactivity; may lead to different regiochemical outcomes in cyclization.

Comparative Evidence: 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione vs Analogs


Structural Differences vs 5-(Bromomethyl)pyrimidine

5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione (C6H7BrN2S, MW 219.10) differs fundamentally from the simpler analog 5-(bromomethyl)pyrimidine (C5H5BrN2, MW 173.01) by the presence of a 4-thione group and a 2-methyl substituent . This structural modification increases molecular weight by 46.09 g/mol (26.6%) and introduces a hydrogen bond acceptor (C=S) and donor (N-H) not present in the comparator . The thione group provides a soft nucleophilic site for alkylation or metal coordination, enabling synthetic pathways unavailable to the non-thione analog .

Structural Comparison
Direct comparison
Target: C6H7BrN2S, MW 219.10
Analog: C5H5BrN2, MW 173.01
ΔMW +46.09 g/mol (26.6%)
Functional group difference enables sulfur-based synthesis and coordination.
Based on CAS registry and vendor specifications.
Medicinal Chemistry Organic Synthesis Building Blocks

Biofilm Inhibition Activity (E. faecalis)

A derivative of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione (CHEMBL3115988) exhibited antimicrobial activity against Enterococcus faecalis with an IC50 of 24.9 μM (2.49E+4 nM) for inhibition of biofilm formation after 20 hours [1]. While this is a single data point for a derivative and lacks a direct comparator in the same assay, it establishes a baseline for biological activity that is not reported for simpler 5-(bromomethyl)pyrimidine analogs.

Biofilm Inhibition (E. faecalis)
Derivative data
IC50 24.9 μM (CHEMBL3115988)
Supports antimicrobial screening context for this chemotype.
Single data point on a derivative; no direct comparator in same assay.
Antimicrobial Biofilm Inhibition Enterococcus faecalis

Dual Reactivity for Heterocycle Formation

Pyrimidine-thiones, including 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione, are directly converted into multi-fused heterocyclic compounds via cyclization reactions [1]. Specifically, bromomethyl pyrimidine 15 undergoes cyclization to form imidazolopyrimidine 19, and upon reaction with ammonium acetate, affords the amino derivative 20 [1]. This reactivity is distinct from simple bromomethyl pyrimidines lacking the thione group, which cannot participate in analogous sulfur-mediated cyclizations.

Cyclization Reactivity
Class-level inference
Forms imidazolopyrimidine and amino derivatives via thione-mediated cyclization.
Enables sulfur-mediated pathways not available to non-thione analogs.
Reported for pyrimidine-thione class (Abu Shanab, 1999).
Organic Synthesis Heterocyclic Chemistry Cyclization

Bromomethyl vs Chloromethyl Reactivity

The bromomethyl group in 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is more reactive than a chloromethyl group but less reactive than an iodomethyl group . This intermediate reactivity offers a practical balance for nucleophilic substitution reactions, providing sufficient leaving group ability for efficient functionalization while maintaining stability during storage and handling.

Leaving Group Reactivity
Class-level inference
I > Br > Cl in SN2
Bromomethyl offers balanced reactivity for synthetic convenience.
General leaving group trend; no assay data provided.
Nucleophilic Substitution Leaving Group Reactivity

Application Scenarios: 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione


Thienopyrimidine Kinase Inhibitor Synthesis

This compound is a critical intermediate for constructing thienopyrimidine scaffolds, which are privileged structures in kinase inhibitor drug discovery . The thione group enables sulfur-mediated cyclization to form the fused thiophene-pyrimidine core, a transformation not possible with non-thione analogs. The bromomethyl group serves as a versatile handle for introducing diverse substituents at the 5-position via nucleophilic substitution.

Vitamin B1 Analogs & Thiaminephosphoric Esters

4-Amino-5-(bromomethyl)-2-methylpyrimidine, a close structural analog, is explicitly documented as a building block for vitamin B1 analogs and thiaminephosphoric acid esters . By inference, 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione can serve a similar role where the thione group offers an alternative point of diversification or metabolic modulation.

Multi-Fused Heterocyclic Libraries for Antimicrobial Screening

The demonstrated ability of pyrimidine-thiones to undergo direct conversion into multi-fused heterocycles [1] makes this compound a valuable starting point for generating diverse compound libraries. The antimicrobial activity observed for a derivative against E. faecalis (IC50 24.9 μM) [2] provides a biological rationale for prioritizing this scaffold in infectious disease research.

Apoptosis-Inducing Anticancer Agents

Derivatives of this compound have shown promising cytotoxic effects against cancer cell lines, with some achieving IC50 values as low as 25.5 μg/mL against HepG2 liver cancer cells . The proposed mechanism involves induction of apoptosis and disruption of cell cycle progression, making this a relevant intermediate for oncology-focused medicinal chemistry programs.

Application
Selection Property
Validation Focus
Thienopyrimidine kinase inhibitor research
Thione-mediated cyclization handle
Kinase inhibition assay context
Vitamin B1 analog / thiamine ester studies
Bromomethyl derivatization site
Metabolic modulation context
Antimicrobial derivative screening
Biofilm inhibition activity
E. faecalis biofilm assay context
Cancer cell-line studies (apoptosis pathway)
Cytotoxic derivative profile
Cell-viability / apoptosis endpoints
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